2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)-
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Overview
Description
2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- is a compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. These compounds feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- typically involves the amidation of a suitable precursor with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives .
Scientific Research Applications
2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- involves its interaction with molecular targets and pathways within biological systems. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- include:
- 2,4-Imidazolidinedione, 3-methyl-
- 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
- 2,4-Imidazolidinedione, 5-methyl-
Uniqueness
The uniqueness of 2,4-Imidazolidinedione, 3-hexyl-5-(phenylmethyl)- lies in its specific structural features, such as the hexyl and phenylmethyl substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
111897-27-9 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-benzyl-3-hexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-8-11-18-15(19)14(17-16(18)20)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20) |
InChI Key |
GQGZFBSBKKERMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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